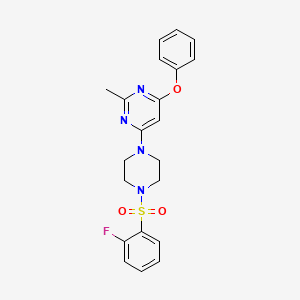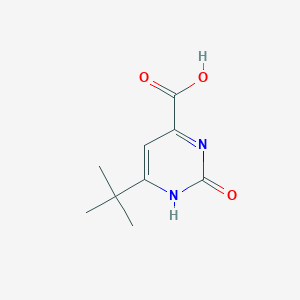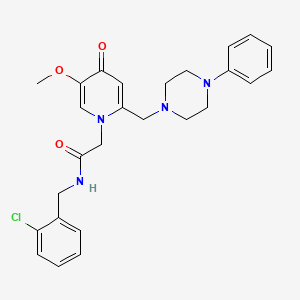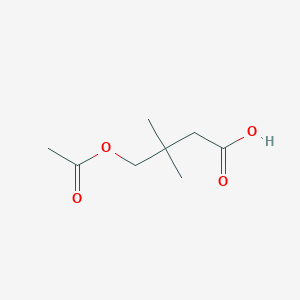![molecular formula C25H25N5O3S B2873544 2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 893908-43-5](/img/no-structure.png)
2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The presence of a thio group (-SH) and an acetamide group (-NHCOCH3) can also be inferred from the name.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopentyl group, for example, would introduce some three-dimensionality into the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For instance, the thio group might be susceptible to oxidation, and the acetamide group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, it’s likely to have a relatively high molecular weight and might exhibit significant hydrophobicity due to the presence of multiple aromatic rings .Scientific Research Applications
Crystal Structure Analysis
This compound belongs to a category of (diaminopyrimidin-2-yl)thioacetamide derivatives, characterized by distinct crystal structural features. The inclination of the pyrimidine ring to the naphthalene ring system and the formation of inversion dimers through N—H⋯N hydrogen bonds in the crystal structure are noteworthy. These structural insights are critical for understanding the molecular interactions and designing molecules with desired properties for further scientific and pharmacological applications (Subasri et al., 2017).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of various pyrimidinone, oxazinone, and their derivatives fused with thiophene rings, utilizing similar structural motifs, have been a significant area of research. These compounds, synthesized as antimicrobial agents, have shown good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid. This research avenue opens up possibilities for developing new antimicrobial agents based on structural analogs of the mentioned compound (Hossan et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
893908-43-5 |
|---|---|
Molecular Formula |
C25H25N5O3S |
Molecular Weight |
475.57 |
IUPAC Name |
2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H25N5O3S/c1-29-22-20(24(32)30(2)25(29)33)23(28-21(27-22)16-9-3-4-10-16)34-14-19(31)26-18-13-7-11-15-8-5-6-12-17(15)18/h5-8,11-13,16H,3-4,9-10,14H2,1-2H3,(H,26,31) |
InChI Key |
PGOUKFSRDMQOCO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)NC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873463.png)
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2873464.png)


![N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2873467.png)
![6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2873475.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2873477.png)



![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2873484.png)
